molecular formula C10H9NO2 B3265666 3-Hydroxy-6-methylquinolin-2(1H)-one CAS No. 408335-66-0

3-Hydroxy-6-methylquinolin-2(1H)-one

Cat. No. B3265666
M. Wt: 175.18 g/mol
InChI Key: HHBIREFHPDVOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-6-methylquinolin-2(1H)-one, also known as 3-hydroxy-6-methyl-2-quinolone, is an organic compound that belongs to the quinolone family. It is a heterocyclic compound that contains a quinoline ring with a hydroxyl and methyl group attached to it. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Scientific Research Applications

Synthesis and Biological Activity

  • Quinoline-pyrimidine Hybrid Compounds : Novel 2-amino-6-aryl-4-(4'-hydroxy-N-methylquinolin-2'-on-3'-yl)pyrimidines synthesized from 3-acetyl-4-hydroxy-N-methylquinolin-2-one showed significant in vitro cytotoxic activity against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines, with two compounds exhibiting the best activity. ADMET properties indicated drug-likeness behavior for these compounds, suggesting their potential as therapeutic agents (Toan et al., 2020).

  • Green Synthesis Protocol : An environmentally friendly protocol for synthesizing 3,3'-methanediylbis(4-hydroxy-1-methylquinolin-2(1H)-one) (MDBHQ) derivatives and 3-((2-amino-6-oxocyclohex-1-enyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one (AOCHQ) derivatives was developed. This process used a cascade Knoevenagel–Michael reaction under neat conditions without solvents or work-up, highlighting an eco-friendly approach in organic synthesis (Bhat & Trivedi, 2014).

  • Antioxidants in Lubricating Grease : Synthesized 4-hydroxyquinolinone derivatives were investigated as antioxidants in lubricating greases. The study provided insights into the oxidative stability and efficiency of these compounds, suggesting their industrial applications in enhancing the performance of lubricating materials (Hussein et al., 2016).

  • Anticancer Activity of Oxazolo and Oxazinoquinolinone Derivatives : A study demonstrated the synthesis of oxazoloquinolinone and oxazinoquinolinone derivatives from 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one, showing significant anticancer activity against HepG-2 and MCF-7 cell lines. These findings suggest the potential of such derivatives in cancer therapy (Talaat et al., 2022).

  • Eco-Friendly Synthesis of Hydroxyquinolinone Derivatives : A protocol for synthesizing novel hydroxyquinolinone derivatives was developed using an eco-friendly approach. This process utilized water as a solvent and did not require metal catalysts, highlighting the sustainable and efficient production of these compounds (Yadav et al., 2020).

Medicinal Chemistry and Drug Design

  • Quinoline-Pyrimidine Hybrid Compounds as Anticancer Agents : Synthesis of hybrid compounds combining 4-hydroxyquinoline-2-one with 2-amino-pyrimidine was undertaken, showing significant inhibition against human hepatocellular carcinoma HepG2 and squamous cell carcinoma KB cancer lines. These results highlight the potential of such compounds in the development of new anticancer drugs (Toan et al., 2020).

  • 4H-Pyrano[3,2-c]quinoline Scaffold as Potential Pharmaceutical Agents : A novel synthesis approach was developed for 4H-pyrano[3,2-c]quinoline scaffold, which may have applications in treating disorders responsive to apoptosis, antiproliferation, or vascular disruption. This study showcases the synthesis of potential pharmaceutical agents (Vereshchagin et al., 2015).

  • Computational Study of Quinolinol Derivatives : Research on the synthesis and spectroscopic investigation of 2-methyl-4-quinolinol included computational studies predicting the stability and reactivity of the molecule, providing insights into its pharmaceutical potential (Pourmousavi et al., 2016).

Inhibitors and Antiviral Applications

  • Inhibitors of Influenza A Endonuclease : 3-Hydroxyquinolin-2(1H)-ones derivatives were synthesized and evaluated as inhibitors of 2009 pandemic H1N1 influenza A endonuclease. This study opens avenues for the development of new antiviral drugs, particularly for influenza treatment (Sagong et al., 2013).

Environmental and Industrial Applications

  • Methylquinoline Transformation in Environmental Contexts : The degradation of methylquinolines in microcosm experiments and contaminated groundwater was studied, identifying 2(1H)-quinolinone analogues as transformation products. This research is crucial for understanding the environmental fate of such compounds (Reineke et al., 2008).

  • One-Pot Synthesis for Biologically Important Compounds : A study described a one-pot synthesis of 3-hydroxyquinolin-2(1H)-one compounds, highlighting an efficient method for producing biologically important compounds (Yuan et al., 2013).

  • Cardiotonic Activity in Rat Atria : Research on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives investigated their cardiotonic activity in isolated rat atria. This study contributes to understanding the potential therapeutic applications of these compounds in cardiac conditions (Mansouri et al., 2008).

properties

IUPAC Name

3-hydroxy-6-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(12)10(13)11-8/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBIREFHPDVOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-6-methylquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-6-methylquinolin-2(1H)-one
Reactant of Route 2
3-Hydroxy-6-methylquinolin-2(1H)-one
Reactant of Route 3
3-Hydroxy-6-methylquinolin-2(1H)-one
Reactant of Route 4
3-Hydroxy-6-methylquinolin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-6-methylquinolin-2(1H)-one
Reactant of Route 6
3-Hydroxy-6-methylquinolin-2(1H)-one

Citations

For This Compound
1
Citations
AJ Duplantier, SL Becker, MJ Bohanon… - Journal of medicinal …, 2009 - ACS Publications
3-Hydroxyquinolin-2(1H)-one (2) was discovered by high throughput screening in a functional assay to be a potent inhibitor of human DAAO, and its binding affinity was confirmed in a …
Number of citations: 126 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.